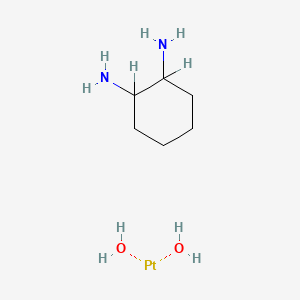
(1,2-Cyclohexanediamine)hydroxy platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Cyclohexanediamine)hydroxy platinum is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Cyclohexanediamine)hydroxy platinum typically involves the reaction of cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with various reagents. One common method includes reacting cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with myristate in purified water at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2-Cyclohexanediamine)hydroxy platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.
Reduction: Reduction reactions can convert the platinum(IV) state to platinum(II), altering its reactivity and biological activity.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different ligands, each exhibiting unique chemical and biological properties .
Scientific Research Applications
(1,2-Cyclohexanediamine)hydroxy platinum has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules, particularly DNA.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1,2-Cyclohexanediamine)hydroxy platinum involves its binding to DNA in cancer cells. The compound forms intrastrand and interstrand cross-links on DNA, distorting its conformation and inhibiting transcription and replication. This leads to the activation of cellular repair mechanisms and, if the damage is irreparable, induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Uniqueness
(1,2-Cyclohexanediamine)hydroxy platinum is unique due to its specific ligand structure, which influences its reactivity and biological activity. Unlike cisplatin and carboplatin, this compound has shown potential for reduced toxicity and enhanced selectivity for cancer cells .
Properties
CAS No. |
63058-74-2 |
|---|---|
Molecular Formula |
C6H18N2O2Pt |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum;dihydrate |
InChI |
InChI=1S/C6H14N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H2; |
InChI Key |
LJCSJOKGALQLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


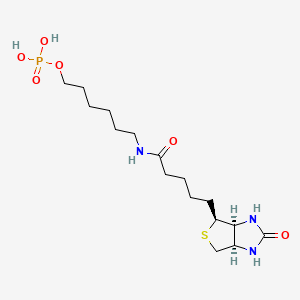
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
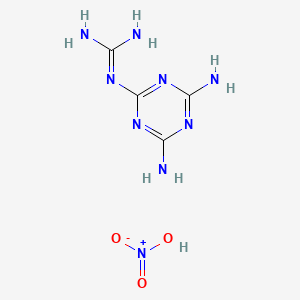
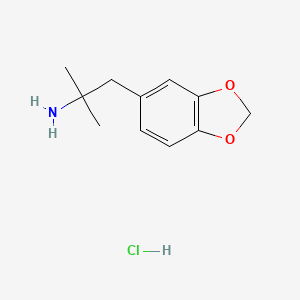

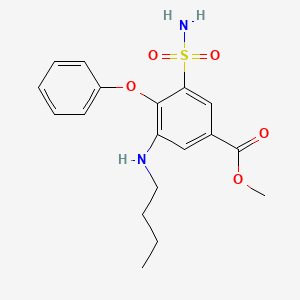
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)


